molecular formula C12H24O3 B126480 12-Hydroxydodecanoic acid CAS No. 505-95-3

12-Hydroxydodecanoic acid

Cat. No.: B126480
CAS No.: 505-95-3
M. Wt: 216.32 g/mol
InChI Key: ZDHCZVWCTKTBRY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

12-Hydroxydodecanoic acid can be synthesized through several methods. One common approach involves the oxidation of dodecanol using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the hydrolysis of 12-hydroxylauric acid esters, which can be prepared via esterification of lauric acid with methanol followed by hydrolysis .

Industrial Production Methods

Industrial production of this compound often involves biotechnological processes. For example, the enzyme hydroperoxide lyase from plants like papaya can be used to catalyze the conversion of fatty acids into this compound. This method is advantageous due to its specificity and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

12-Hydroxydodecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Dodecanedioic acid: Formed through oxidation.

    12-Hydroxydodecanol: Formed through reduction.

    12-Hydroxylauric acid esters: Formed through esterification.

Scientific Research Applications

Chemical Properties and Biological Significance

12-HDA is a hydroxylated derivative of lauric acid, characterized by the presence of a hydroxyl group at the 12th carbon position. It is known to play a role as a human metabolite and is involved in various biochemical processes. The compound's structure contributes to its unique properties, making it suitable for multiple applications.

Pharmaceutical Applications

  • Anti-Inflammatory Effects
    • Research has indicated that 12-HDA exhibits significant anti-inflammatory properties. A study demonstrated its ability to inhibit the release of inflammatory mediators in macrophages, suggesting potential therapeutic uses in treating inflammatory diseases .
  • Metabolic Regulation
    • 12-HDA serves as a substrate for human glutathione-dependent formaldehyde dehydrogenase, an enzyme involved in the metabolism of alcohols and omega-hydroxy fatty acids. This enzymatic activity highlights its potential role in metabolic regulation and detoxification processes .
  • Neuroprotective Effects
    • Preliminary studies suggest that 12-HDA may have neuroprotective effects, particularly in models of depression and anxiety. Its administration has shown promise in mitigating symptoms associated with these conditions, indicating potential for further research in mental health applications .

Cosmetic Applications

  • Skin Care Formulations
    • Due to its moisturizing properties, 12-HDA is utilized in cosmetic formulations aimed at improving skin hydration and barrier function. Its fatty acid profile allows it to penetrate the skin effectively, enhancing product efficacy.
  • Antimicrobial Properties
    • Studies have suggested that 12-HDA possesses antimicrobial activity, making it a valuable ingredient in personal care products aimed at reducing microbial load on the skin . This property is particularly beneficial in formulations designed for acne treatment or other skin conditions.

Food Science Applications

  • Food Preservation
    • The antimicrobial properties of 12-HDA extend to food preservation, where it can be used as a natural preservative to inhibit the growth of spoilage microorganisms. This application is particularly relevant in the context of developing clean-label food products.
  • Nutritional Supplements
    • As a medium-chain fatty acid, 12-HDA can be included in nutritional supplements aimed at promoting health benefits associated with medium-chain triglycerides (MCTs), such as improved energy metabolism and weight management.

Case Studies and Research Findings

StudyFocusFindings
Anti-Inflammatory EffectsDemonstrated dose-dependent inhibition of nitric oxide release in macrophages.
Metabolic RoleIdentified as a substrate for glutathione-dependent formaldehyde dehydrogenase, influencing metabolic pathways.
Antimicrobial ActivityShowed effectiveness against various skin pathogens, supporting its use in cosmetics.

Mechanism of Action

The mechanism of action of 12-hydroxydodecanoic acid involves its interaction with specific enzymes and metabolic pathways. For instance, it acts as a substrate for alcohol dehydrogenase, which catalyzes the oxidation of long-chain primary alcohols and omega-hydroxy fatty acids. This interaction leads to the formation of intermediate aldehydes and dicarboxylic acids, which are further metabolized in the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12-Hydroxydodecanoic acid is unique due to its specific chain length and the position of the hydroxyl group. This structural feature allows it to participate in a variety of chemical reactions and makes it a valuable compound in the synthesis of specialized polymers and other industrial applications .

Biological Activity

12-Hydroxydodecanoic acid (12-OHDA), a medium-chain fatty acid, has garnered attention due to its diverse biological activities and potential applications in various fields, including medicine and biochemistry. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound is characterized by its hydroxyl group at the 12th carbon of the dodecanoic acid chain. It appears as a white powder with a melting point ranging from 85°C to 88°C and is soluble in organic solvents but less so in water . Its structural formula is represented as:

C12H24O3\text{C}_{12}\text{H}_{24}\text{O}_3

Immune Modulation

Studies have shown that medium-chain hydroxy fatty acids can act as systemic immune elicitors. For instance, 12-hydroxylauric acid has been reported to enhance the immune response in plants under biotic stress . This suggests that 12-OHDA may also play a role in modulating immune responses, although direct evidence is still emerging.

Metabolic Pathways

The metabolism of medium-chain fatty acids like 12-OHDA involves conversion into various bioactive metabolites, which can influence physiological processes. A study on the metabolism of royal jelly fatty acids indicated that these compounds are absorbed into circulation and metabolized into dicarboxylates, which may have further biological implications .

Synthesis and Applications

The synthesis of this compound has been explored using engineered bacterial systems. For example, a study demonstrated the production of ω-hydroxy dodecanoic acid through a biocatalytic process involving Escherichia coli, achieving high regioselectivity for the terminal position . This highlights not only the compound's utility in industrial applications but also its potential for biopolymer production.

Comparative Studies

Comparative studies between lauric acid and its hydroxy derivative have shown that hydroxy fatty acids can alleviate stress responses in plants by enhancing photosynthetic and antioxidant capacities . This suggests that 12-OHDA may similarly enhance stress resilience in various biological systems.

Summary of Biological Activities

Activity Description
Anti-InflammatoryInhibits NO and cytokine production in macrophages; potential similar effects to other hydroxy acids.
Immune ModulationMay act as an immune elicitor; enhances plant responses to biotic stress.
MetabolismAbsorbed into circulation and metabolized into bioactive forms; impacts physiological processes.
Industrial ApplicationsUsed in biopolymer synthesis; produced via engineered bacterial systems with high efficiency.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the melting point and enthalpy of formation of 12-Hydroxydodecanoic acid?

The melting point (357 K) and standard formation enthalpy (ΔfH°solid = -959 ± 3 kJ/mol) can be determined using differential scanning calorimetry (DSC) and combustion calorimetry. DSC measures phase transitions by tracking heat flow, while combustion calorimetry quantifies energy changes during oxidation. Discrepancies in literature values (e.g., 357 K vs. 85–88°C in other reports) may arise from impurities or calibration differences. Researchers should validate purity via HPLC or NMR prior to measurements and cross-reference data with NIST’s thermodynamic databases for accuracy .

Q. How can researchers safely handle and store this compound in laboratory settings?

The compound requires storage in airtight containers at room temperature (powder) or -20°C (DMSO solutions) to prevent degradation. Personal protective equipment (PPE), including N95 masks, gloves, and goggles, is essential due to potential skin/eye irritation. Waste must be segregated and processed by certified hazardous waste handlers to avoid environmental contamination. Stability concerns include incompatibility with strong oxidizers and bases, necessitating separate storage .

Q. What spectroscopic techniques are suitable for structural confirmation of this compound?

Mass spectrometry (MS) with electron ionization (EI) at 70 eV provides fragmentation patterns (e.g., base peak at m/z 60) for structural elucidation. Nuclear magnetic resonance (NMR) can confirm hydroxyl and carboxyl group positions (δ 1.2–1.6 ppm for aliphatic protons). Infrared (IR) spectroscopy identifies O-H (3200–3600 cm⁻¹) and C=O (1700–1725 cm⁻¹) stretches. Cross-validate spectral data with databases like MassBank or NIST Chemistry WebBook .

Advanced Research Questions

Q. How can contradictory thermodynamic data for this compound be resolved?

Discrepancies in reported melting points (e.g., 357 K vs. 85–88°C) may stem from polymorphic forms or measurement protocols. Researchers should replicate experiments under controlled conditions (e.g., heating rates in DSC) and compare results with high-purity standards. Statistical analysis (e.g., Grubbs’ test) can identify outliers. Collaborative validation through platforms like the IUPAC Stability Testing Initiative is recommended .

Q. What role does this compound play in metabolic pathways, and how can its biological activity be studied?

As an endogenous metabolite, it participates in fatty acid oxidation and hydroxylation pathways. In vivo studies can use LC-MS/MS to quantify its levels in biological matrices (e.g., serum or tissue). For example, its downregulation in acute coronary syndrome patients (2.03-fold decrease) suggests involvement in lipid metabolism dysregulation. Knockout models or isotopic tracing (e.g., ¹³C-labeled analogs) can elucidate flux through specific pathways .

Q. What advanced experimental designs are recommended for studying this compound’s role in heat stress adaptation?

In yak studies, non-targeted metabolomics identified a 10.29-fold increase in this compound under heat stress. Researchers can employ multi-omics integration (transcriptomics + metabolomics) to link its accumulation with gene expression changes (e.g., CYP450 enzymes). In vitro assays using hepatocyte cultures under hypoxic/thermal stress can validate mechanistic hypotheses .

Q. How can solubility challenges of this compound in biological assays be addressed?

The compound has limited aqueous solubility (105 mg/mL in DMSO with sonication). For cell-based studies, prepare stock solutions in DMSO at 10 mM and dilute in culture media (final DMSO ≤0.1%). Monitor solvent effects using vehicle controls. For in vivo applications, consider nanoemulsion formulations or pro-drug derivatives to enhance bioavailability .

Q. Methodological Considerations

Q. What quality control measures are critical for synthesizing high-purity this compound?

Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane:ethyl acetate gradient) is essential. Validate purity (>97%) using GC-MS or HPLC with UV detection (210 nm). Monitor residual catalysts (e.g., metal ions) via ICP-MS, as they may interfere with downstream biological assays .

Q. How should researchers analyze conflicting MS/MS fragmentation patterns in structural studies?

Variations in MS/MS spectra (e.g., intensity ratios of m/z 198 vs. 60) may arise from instrument-specific parameters (collision energy, ion source). Use reference standards and harmonize MS settings across labs. Public repositories like GNPS or MoNA provide benchmark spectra for comparative analysis .

Q. Data Interpretation and Reporting

Q. What statistical approaches are suitable for metabolomics data involving this compound?

For differential abundance analysis (e.g., 2.03-fold decrease in ACS patients), apply false discovery rate (FDR) correction (Benjamini-Hochberg) to raw p-values. Multivariate methods like PCA or OPLS-DA can highlight metabolic clusters. Report fold changes with 95% confidence intervals and validate findings in independent cohorts .

Properties

IUPAC Name

12-hydroxydodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H24O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h13H,1-11H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHCZVWCTKTBRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCC(=O)O)CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27925-01-5
Record name Dodecanoic acid, 12-hydroxy-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27925-01-5
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DSSTOX Substance ID

DTXSID90198521
Record name 12-Hydroxydodecanoic acid
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Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name 12-Hydroxydodecanoic acid
Source Human Metabolome Database (HMDB)
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CAS No.

505-95-3
Record name 12-Hydroxydodecanoic acid
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Record name 12-Hydroxydodecanoic Acid
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Record name 12-Hydroxydodecanoic acid
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Record name 12-hydroxydodecanoic acid
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Record name 12-HYDROXYDODECANOIC ACID
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Melting Point

85.00 to 88.00 °C. @ 760.00 mm Hg
Record name 12-Hydroxydodecanoic acid
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods

Procedure details

The same procedure as in Example 12 was repeated except that a barium salt of dodecanedioic acid monomethyl ester (20 mmol) was used instead of the barium salt of pentadecanedioic acid monomethyl ester, and the amount of the catalyst was 0.31 g to obtain ω-hydroxy dodecanoic acid. The yield was 37%.
[Compound]
Name
barium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step Two
Name
pentadecanedioic acid monomethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

12-Hydroxydodecanoic acid
12-Hydroxydodecanoic acid
12-Hydroxydodecanoic acid

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